Cas no 885269-85-2 (3-{4'-methyl-1,1'-biphenyl-4-sulfonamido}benzoic acid)

3-{4'-Methyl-1,1'-biphenyl-4-sulfonamido}benzoic acid is a biphenyl-based sulfonamide derivative featuring a carboxylic acid functional group. This compound is of interest in medicinal and organic chemistry due to its structural versatility, enabling potential applications as an intermediate in pharmaceutical synthesis or as a ligand in catalyst design. The sulfonamido linkage and benzoic acid moiety provide sites for further derivatization, enhancing its utility in constructing complex molecular architectures. Its biphenyl core contributes to rigidity and planararity, which may be advantageous in interactions with biological targets or materials. The compound’s well-defined structure and functional groups make it suitable for research in drug discovery, supramolecular chemistry, and material science applications.
3-{4'-methyl-1,1'-biphenyl-4-sulfonamido}benzoic acid structure
885269-85-2 structure
Product Name:3-{4'-methyl-1,1'-biphenyl-4-sulfonamido}benzoic acid
CAS No:885269-85-2
MF:C20H17NO4S
MW:367.41828417778
CID:706600
PubChem ID:44669191
Update Time:2025-06-09

3-{4'-methyl-1,1'-biphenyl-4-sulfonamido}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoicacid, 3-[[(4'-methyl[1,1'-biphenyl]-4-yl)sulfonyl]amino]-
    • 3-[[4-(4-methylphenyl)phenyl]sulfonylamino]benzoic acid
    • 3-[(4'-Methyl[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid
    • AKOS000814145
    • F9995-0454
    • DTXSID60660088
    • 3-(4'-methyl-[1,1'-biphenyl]-4-ylsulfonamido)benzoic acid
    • 885269-85-2
    • 3-{4'-methyl-1,1'-biphenyl-4-sulfonamido}benzoic acid
    • Inchi: 1S/C20H17NO4S/c1-14-5-7-15(8-6-14)16-9-11-19(12-10-16)26(24,25)21-18-4-2-3-17(13-18)20(22)23/h2-13,21H,1H3,(H,22,23)
    • InChI Key: XCBCVFOAJDITJV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C1C=CC(C)=CC=1)(NC1C=CC=C(C(=O)O)C=1)(=O)=O

Computed Properties

  • Exact Mass: 367.088
  • Monoisotopic Mass: 367.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.8A^2
  • XLogP3: 4

3-{4'-methyl-1,1'-biphenyl-4-sulfonamido}benzoic acid Pricemore >>

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Additional information on 3-{4'-methyl-1,1'-biphenyl-4-sulfonamido}benzoic acid

3-{4'-Methyl-1,1'-biphenyl-4-sulfonamido}benzoic Acid: A Comprehensive Overview

3-{4'-Methyl-1,1'-biphenyl-4-sulfonamido}benzoic acid, identified by the CAS number 885269-85-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a sulfonamide group attached to a biphenyl system. The biphenyl component, specifically the 4'-methyl substitution, plays a crucial role in modulating the compound's physicochemical properties and biological activity.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the biphenyl sulfonamide intermediate. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. The incorporation of the methyl group at the 4' position of the biphenyl ring is critical for optimizing the compound's solubility and stability, as demonstrated in recent studies published in Journal of Medicinal Chemistry.

In terms of biological activity, 3-{4'-Methyl-1,1'-biphenyl-4-sulfonamido}benzoic acid has shown promising results in preclinical models. Researchers have reported its potential as a modulator of various cellular pathways, including those involved in inflammation and oxidative stress. A study conducted at the University of California, Los Angeles (UCLA), highlighted its ability to inhibit key enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. These findings underscore its potential as a lead compound for drug development.

The structural versatility of this compound also makes it an attractive candidate for further chemical modifications. Scientists are exploring the effects of substituting different groups on the biphenyl ring to enhance its pharmacokinetic properties. For instance, introducing electron-withdrawing groups has been shown to improve bioavailability, as reported in a recent article in Nature Communications. Such modifications could pave the way for more effective therapeutic agents.

From an industrial perspective, the production and application of CAS No. 885269-85-2 are closely monitored to ensure compliance with regulatory standards. Its use in pharmaceutical research is subject to rigorous safety assessments, including toxicity studies and environmental impact evaluations. Collaborative efforts between academic institutions and pharmaceutical companies are ongoing to explore its full potential in drug discovery.

In conclusion, 3-{4'-Methyl-1,1'-biphenyl-4-sulfonamido}benzoic acid represents a compelling example of how structural complexity can be harnessed to develop innovative therapeutic agents. With ongoing research uncovering new insights into its properties and applications, this compound continues to be a focal point in both academic and industrial settings.

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